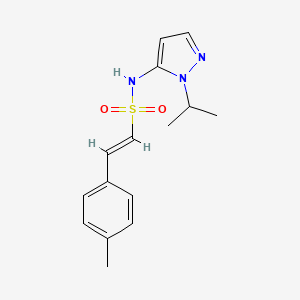![molecular formula C8H9NO2 B2798396 (1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol CAS No. 1075237-72-7](/img/structure/B2798396.png)
(1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol
Übersicht
Beschreibung
“(1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol” is a chemical compound with the molecular formula C8H9NO2 . It is also known as “6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol” and is a Pyridoxine impurity .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 8 carbon atoms, 9 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 151.165 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as its density, melting point, and boiling point are not explicitly mentioned in the search results .Wissenschaftliche Forschungsanwendungen
Catalytic Reactions and Synthesis
The catalytic hydrogenation of methyl 2-(5,6-dihydro-4H-1,2-oxazin-3-yl)acetates leads to dynamic mixtures of enamines and tetrahydro-2-furanamines, showcasing the versatility of related compounds in synthetic chemistry. These reactions provide a pathway to synthesize 1,4-amino alcohols and dihydrofurans, illustrating the compound's role in facilitating diverse chemical transformations (Sukhorukov et al., 2008).
Methanol addition to dihapto-coordinated rhenium complexes of furan results in the synthesis of 2-methoxy-2,3-dihydrofuran complexes. This reaction demonstrates the compound's application in creating diastereomeric mixtures and exploring the stereochemistry of metal-organic frameworks (Friedman & Harman, 2001).
Crystal and Molecular Structure Analysis
- The synthesis and crystal structure analysis of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol highlight the structural diversity attainable with pyridinyl methanol derivatives. These studies provide insights into molecular symmetry, hydrogen bonding, and the stabilization of crystal structures, showcasing the foundational role of such compounds in crystallography and molecular design (Percino et al., 2005).
Material Science and Luminescence
- The hydrothermal reactions involving 1,3-bis(2H-tetrazol-5-yl)benzene with aqueous ethanol and methanol/pyridine media lead to metal-organic coordination frameworks exhibiting strong fluorescence. This underlines the potential of related compounds in the development of luminescent materials with applications in sensors, displays, and lighting technology (Jiang et al., 2004).
Novel Synthetic Pathways
- The synthesis of cis-fused hexahydro-1H-furo[3,4-c]pyran derivatives via the Prins cyclization demonstrates innovative approaches to creating complex molecular structures. Such synthetic pathways expand the toolkit for organic and medicinal chemists in drug discovery and the development of novel therapeutics (Reddy et al., 2012).
Eigenschaften
IUPAC Name |
1,3-dihydrofuro[3,4-c]pyridin-6-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-3-8-1-6-4-11-5-7(6)2-9-8/h1-2,10H,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFOJYIYLZRUPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=NC=C2CO1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Tert-butyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amine](/img/structure/B2798320.png)
![5-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2798321.png)

![N-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropyloxirane-2-carboxamide](/img/structure/B2798324.png)

![7-benzyl-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2798328.png)
![Tert-butyl 7-(6-fluoropyridine-3-carbonyl)-1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B2798335.png)
![N-[4-(diethylamino)phenyl]-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2798336.png)